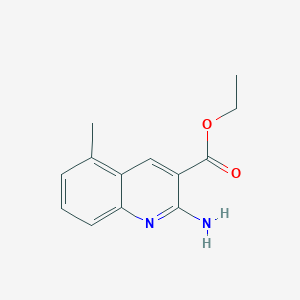![molecular formula C8H6N2O3 B13675785 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C8H6N2O3 and a molecular weight of 178.14 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its significant applications in medicinal chemistry and material science due to its unique structural properties .
Méthodes De Préparation
The synthesis of 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclocondensation of aminopyrazole derivatives with β-enaminone derivatives under microwave irradiation . This method is highly efficient and yields various 2,7-disubstituted products . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, using reagents such as alkyl halides
Applications De Recherche Scientifique
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate’s access . This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction .
Comparaison Avec Des Composés Similaires
4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines . These compounds share a similar heterocyclic structure but differ in their specific functional groups and substitution patterns. The unique hydroxyl group in this compound provides distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H6N2O3 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-6-2-1-3-10-7(6)5(4-9-10)8(12)13/h1-4,11H,(H,12,13) |
Clé InChI |
FHJJBTGTNFPAJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-methoxy-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13675714.png)


![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675747.png)



![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)
![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)

![2-[(Dimethylamino)methyl]-4-formylphenyl Dimethylcarbamate](/img/structure/B13675791.png)

